

Heptyl Chlorosulfinate CAS number and molecular structure

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Compound of Interest

Compound Name: Heptyl Chlorosulfinate

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An In-depth Technical Guide to Heptyl Chloroformate

Note to the reader: Initial searches for the compound "heptyl chlorosulfinate" did not yield a specific CAS number or readily available molecular structure. The search results consistently identified a closely related compound, heptyl chloroformate. This guide will, therefore, focus on heptyl chloroformate, providing comprehensive technical information relevant to researchers, scientists, and drug development professionals. It is plausible that "heptyl chlorosulfinate" may be a less common synonym or a misnomer for heptyl chloroformate.

Chemical Identity and Molecular Structure

Heptyl chloroformate, also known as chloroformic acid heptyl ester, is an organic compound that serves as a reagent in organic synthesis.

Molecular Structure:

The structure of heptyl chloroformate consists of a heptyl group attached to a chloroformate group. The chloroformate group is characterized by a carbonyl group bonded to a chlorine atom and an oxygen atom.

Chemical Formula: C8H15ClO2

SMILES: CCCCCCCC(=0)CI[1]



InChi Key: SATRZZYUXUGZIE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of heptyl chloroformate is provided in the table below for easy reference and comparison.

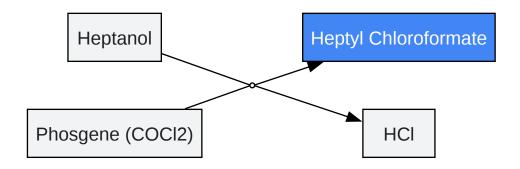
| Property | Value | Reference |
|------------------|--|-----------|
| CAS Number | 33758-34-8 | [2] |
| Molecular Weight | 178.66 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 71 °C / 7 mmHg | [2] |
| Density | 1.0 g/cm ³ | [2] |
| Refractive Index | 1.4260-1.4300 | [2] |
| Purity | >98.0% (GC) | [1] |
| Solubility | Slightly soluble in Chloroform | [2] |
| Stability | Moisture sensitive, Hygroscopic | [2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of heptyl chloroformate are not readily available in the provided search results, the general synthesis of chloroformates involves the reaction of an alcohol with phosgene or a phosgene equivalent. For heptyl chloroformate, this would involve the reaction of heptanol with phosgene.

General Reaction Scheme for Chloroformate Synthesis:





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Caption: General synthesis of Heptyl Chloroformate.

Experimental Considerations:

- Reagents: Heptanol, phosgene (or a safer equivalent like triphosgene or diphosgene), and a base (e.g., pyridine) to scavenge the HCl byproduct.
- Solvent: An inert aprotic solvent such as dichloromethane or toluene.
- Procedure: The alcohol is typically added slowly to a solution of phosgene at low temperatures to control the exothermic reaction. The reaction is then stirred until completion.
- Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure to yield the crude chloroformate, which can be purified by distillation.
- Safety: Phosgene is an extremely toxic gas. All manipulations should be carried out in a wellventilated fume hood with appropriate personal protective equipment.

Reactions and Applications in Drug Development

Heptyl chloroformate is a versatile reagent in organic synthesis, primarily used for the introduction of the heptyloxycarbonyl protecting group. This protecting group is valuable in the synthesis of complex molecules, including pharmaceuticals, due to its relative stability and specific deprotection conditions.

Key Reactions:



- Protection of Amines: Heptyl chloroformate reacts with primary and secondary amines to form carbamates. This is a common strategy to protect the amine functionality during multistep syntheses.
- Protection of Alcohols: It can also react with alcohols to form carbonates, thereby protecting the hydroxyl group.
- Formation of Mixed Anhydrides: Reaction with carboxylic acids can form mixed anhydrides,
 which are activated species for acylation reactions.

Logical Workflow for Amine Protection:



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Caption: Workflow for amine protection using Heptyl Chloroformate.

Safety and Handling

Heptyl chloroformate is a hazardous chemical and should be handled with care.

- Hazards: It is classified as corrosive and toxic. It is combustible and moisture-sensitive.[2]
- Precautionary Measures:
 - Store in a cool, dry, well-ventilated area under an inert atmosphere.
 - Keep away from moisture, heat, and open flames.



- Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
- Handle in a fume hood to avoid inhalation of vapors.
- In case of contact, immediately flush the affected area with copious amounts of water.

This technical guide provides a summary of the available information on heptyl chloroformate. For more detailed experimental procedures and applications, researchers are encouraged to consult specialized chemical literature and databases.

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References

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